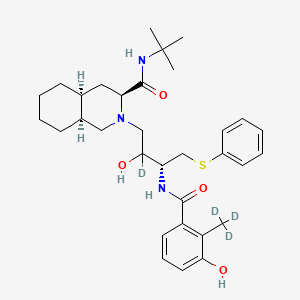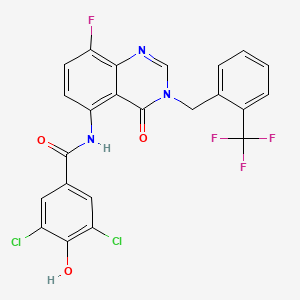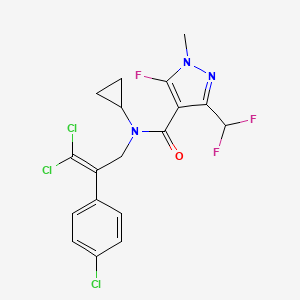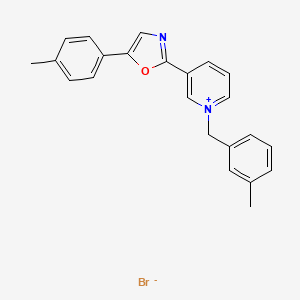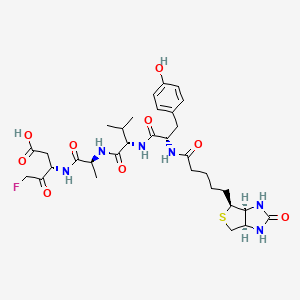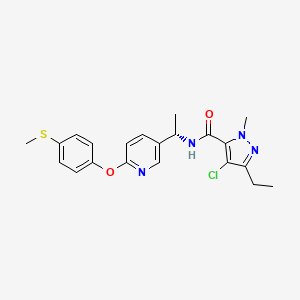
Insecticidal agent 8
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Insecticidal Agent 8 is a chemical compound specifically formulated to control and manage insect populations. It plays a crucial role in agriculture and public health by targeting pests that damage crops and transmit diseases. This compound is part of a broader category of insecticides that include organophosphates, carbamates, pyrethroids, and neonicotinoids .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Insecticidal Agent 8 involves multiple steps, including the formation of key intermediates and the final active compound. The process typically starts with the preparation of a precursor molecule, which undergoes various chemical reactions such as halogenation, nitration, and esterification. These reactions are carried out under controlled conditions, including specific temperatures, pressures, and the use of catalysts to ensure high yield and purity .
Industrial Production Methods: In industrial settings, the production of this compound is scaled up using large reactors and continuous flow systems. The process involves the precise control of reaction parameters and the use of advanced purification techniques to isolate the final product. Quality control measures are implemented at each stage to ensure the consistency and efficacy of the insecticide .
化学反应分析
Types of Reactions: Insecticidal Agent 8 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: The addition of hydrogen or the removal of oxygen, resulting in reduced compounds.
Substitution: The replacement of one functional group with another, often using reagents like halogens or alkyl groups.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and halogenating agents like chlorine or bromine. These reactions are typically carried out under controlled temperatures and pressures to optimize the yield and selectivity of the desired products .
Major Products Formed: The major products formed from these reactions include various derivatives of this compound, which may exhibit different levels of insecticidal activity and specificity. These derivatives are often tested for their efficacy and safety before being considered for commercial use .
科学研究应用
Insecticidal Agent 8 has a wide range of applications in scientific research, including:
Chemistry: Used as a model compound to study reaction mechanisms and the development of new synthetic methodologies.
Biology: Employed in studies to understand the physiological effects of insecticides on target and non-target organisms.
Medicine: Investigated for its potential use in controlling vector-borne diseases by targeting insect vectors such as mosquitoes.
Industry: Applied in the development of new formulations and delivery systems to enhance the efficacy and safety of insecticides
作用机制
The mechanism of action of Insecticidal Agent 8 involves the disruption of key physiological processes in insects. It targets specific molecular pathways, such as the nervous system, by inhibiting enzymes like acetylcholinesterase. This inhibition leads to the accumulation of neurotransmitters, causing paralysis and eventual death of the insect. The compound may also interfere with other cellular processes, such as ion transport and energy metabolism .
相似化合物的比较
Insecticidal Agent 8 can be compared with other similar compounds, such as:
Organophosphates: Known for their high toxicity and effectiveness but also associated with environmental and health risks.
Carbamates: Similar mode of action to organophosphates but generally less toxic to non-target species.
Pyrethroids: Synthetic analogs of natural pyrethrins, known for their rapid action and low toxicity to mammals.
Neonicotinoids: Target the nicotinic acetylcholine receptors in insects, offering high specificity and low mammalian toxicity .
This compound stands out due to its unique combination of efficacy, specificity, and safety profile, making it a valuable tool in integrated pest management strategies.
属性
分子式 |
C21H23ClN4O2S |
|---|---|
分子量 |
431.0 g/mol |
IUPAC 名称 |
4-chloro-5-ethyl-2-methyl-N-[(1S)-1-[6-(4-methylsulfanylphenoxy)pyridin-3-yl]ethyl]pyrazole-3-carboxamide |
InChI |
InChI=1S/C21H23ClN4O2S/c1-5-17-19(22)20(26(3)25-17)21(27)24-13(2)14-6-11-18(23-12-14)28-15-7-9-16(29-4)10-8-15/h6-13H,5H2,1-4H3,(H,24,27)/t13-/m0/s1 |
InChI 键 |
FQLMLRREPPIDFI-ZDUSSCGKSA-N |
手性 SMILES |
CCC1=NN(C(=C1Cl)C(=O)N[C@@H](C)C2=CN=C(C=C2)OC3=CC=C(C=C3)SC)C |
规范 SMILES |
CCC1=NN(C(=C1Cl)C(=O)NC(C)C2=CN=C(C=C2)OC3=CC=C(C=C3)SC)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-(3-fluorophenyl)-5-methyl-2-[5-propan-2-ylsulfanyl-4-[4-(trifluoromethyl)cyclohexen-1-yl]-1,3-thiazol-2-yl]pyrazole-3-carboxylic acid](/img/structure/B12375435.png)
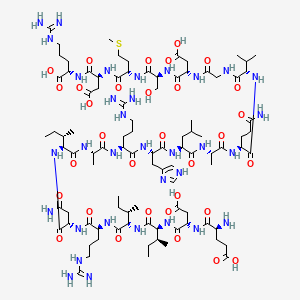
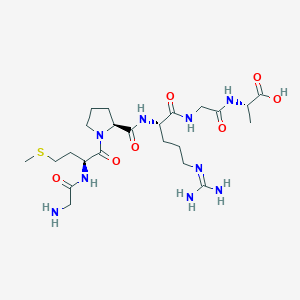
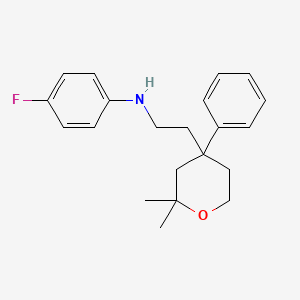
![3-(3,4-Dimethoxyphenyl)-5,6-dihydrobenzo[h]cinnoline](/img/structure/B12375458.png)
![N-[6-[[(7E,11Z,23E)-17-[5-[5-(4,5-dihydroxy-6-methyloxan-2-yl)oxy-4-(5-hydroxy-6-methyloxan-2-yl)oxy-6-methyloxan-2-yl]oxy-4-hydroxy-6-methyloxan-2-yl]oxy-23-hydroxy-8,10,12,18,20,22-hexamethyl-25,27-dioxo-3-propyl-26-oxapentacyclo[22.2.1.01,6.013,22.016,21]heptacosa-4,7,11,14,23-pentaen-9-yl]oxy]-4-hydroxy-2,4-dimethyloxan-3-yl]acetamide](/img/structure/B12375461.png)
![2-amino-5-[4-[[(2R)-2-(3,5-difluorophenyl)-2-hydroxyacetyl]amino]-2-methylphenyl]-N-propan-2-ylpyridine-3-carboxamide](/img/structure/B12375468.png)
![(R)-(3-fluorophenyl)-[(2R,5R)-5-propylpyrrolidin-2-yl]methanol](/img/structure/B12375469.png)
![1-[[2-(4-Cyano-3,5-dicyclopropylphenyl)acetyl]amino]cyclohexane-1-carboxylic acid](/img/structure/B12375474.png)
